rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1426228-54-7
VCID: VC11634444
InChI: InChI=1S/C8H8O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10)/t5-,6-/m1/s1
SMILES:
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid

CAS No.: 1426228-54-7

Cat. No.: VC11634444

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid - 1426228-54-7

Specification

CAS No. 1426228-54-7
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
IUPAC Name (1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H8O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10)/t5-,6-/m1/s1
Standard InChI Key XYZJHPPIFVPLFP-PHDIDXHHSA-N
Isomeric SMILES C1[C@H]([C@@H]1C(=O)O)C2=CC=CO2
Canonical SMILES C1C(C1C(=O)O)C2=CC=CO2

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of a cyclopropane ring fused to a furan heterocycle, with a carboxylic acid group at the 1-position of the cyclopropane (Figure 1). The rac designation indicates a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. The cyclopropane ring introduces significant ring strain, which influences both its reactivity and stability. The furan ring contributes electron-rich properties, enabling participation in cycloaddition and electrophilic substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1426228-54-7
Molecular FormulaC8H8O3\text{C}_8\text{H}_8\text{O}_3
Molecular Weight152.15 g/mol
Purity (Commercial)95%
SolubilityModerate in polar solvents

Synthesis and Characterization

Enantioselective Cyclopropanation

The synthesis of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid typically involves enantioselective cyclopropanation of furan derivatives. A prominent method utilizes copper(I) complexes with chiral bis(oxazoline) (box) ligands to catalyze the reaction between furan-2-carboxylates and diazo compounds (Scheme 1) . For example, methyl furan-2-carboxylate reacts with ethyl diazoacetate in the presence of a Cu(I)-box catalyst to yield the cyclopropanated product with high enantiomeric excess (ee > 90%) .

Furan-2-carboxylate+DiazoacetateCu(I)-boxCyclopropane derivative\text{Furan-2-carboxylate} + \text{Diazoacetate} \xrightarrow{\text{Cu(I)-box}} \text{Cyclopropane derivative}

Table 2: Representative Synthesis Conditions

CatalystYield (%)Enantiomeric Excess (%)
Cu(I)-(S,S)-Ph-box7892
Cu(I)-(R,R)-Ph-box8294

Characterization Techniques

The compound is characterized using spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and furan aromatic protons (δ 6.2–7.4 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band at ~1700 cm1^{-1} confirms the carboxylic acid group .

  • Mass Spectrometry (MS): The molecular ion peak at m/z 152.15 corresponds to the molecular weight.

Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or thermal conditions. For instance, treatment with HCl in methanol generates γ-butyrolactone derivatives via lactonization (Scheme 2) . This reactivity is exploited in natural product synthesis, such as the preparation of paraconic acids .

CyclopropaneHCl/MeOHγ-Butyrolactone\text{Cyclopropane} \xrightarrow{\text{HCl/MeOH}} \gamma\text{-Butyrolactone}

Cycloaddition Reactions

The furan moiety participates in [5+2] cycloadditions with dienophiles (e.g., maleimides), forming seven-membered rings. These reactions proceed via a transient 1,5-dipole intermediate (Figure 2) .

Applications in Organic Synthesis

Natural Product Synthesis

The compound serves as a key intermediate in synthesizing γ-butyrolactone-containing natural products, such as roccellaric acid and arteludovicinolide A . Its stereochemical integrity enables the construction of complex chiral centers.

Pharmaceutical Intermediates

Cyclopropane derivatives are valued in drug discovery for their metabolic stability and conformational rigidity. rac-(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid has been explored as a precursor to metabotropic glutamate (mGlu) receptor agonists .

Current Research and Future Directions

Catalytic Asymmetric Synthesis

Recent advances focus on improving enantioselectivity and yield using earth-abundant metal catalysts (e.g., iron) .

Biological Activity Screening

Preliminary studies suggest anti-inflammatory potential, warranting further investigation into its pharmacokinetics and toxicity.

Material Science Applications

The compound’s rigid structure is being evaluated for use in liquid crystals and biodegradable polymers .

SupplierPurity (%)Quantity Options
Anhorn Shop951 mg – 1 kg
AstaTech955 mg – 500 mg

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